

# A Comparative Guide to the Preclinical Profile of GSK2973980A, a DGAT1 Inhibitor

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## Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303

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This guide provides a comparative overview of the experimental data for **GSK2973980A**, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. The information is intended to facilitate the reproducibility of key experimental findings by presenting available data alongside that of other notable DGAT1 inhibitors and detailing relevant experimental methodologies.

## Introduction to DGAT1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. A number of small molecule inhibitors of DGAT1 have been developed and characterized in preclinical studies. This guide focuses on **GSK2973980A** and provides a comparative analysis with other well-characterized DGAT1 inhibitors: PF-04620110, T-863, and A-922500.

## Data Presentation

### In Vitro Potency and Selectivity of DGAT1 Inhibitors

The following table summarizes the in vitro potency (IC<sub>50</sub>) of **GSK2973980A** and comparator compounds against DGAT1, and their selectivity over other related enzymes.

| Compound             | Target      | IC50 (nM) | Selectivity   | Reference    |
|----------------------|-------------|-----------|---|--------------|
| GSK2973980A          | Human DGAT1 | 3         | >2900-fold vs.<br>hDGAT2,<br>hACAT1,<br>hACAT2            | [1]          |
| Mouse DGAT1          | -           | -         |   |              |
| C2C12 cellular assay | 77          | -         | [1]   |              |
| PF-04620110          | Human DGAT1 | 19        | >1000-fold vs.<br>hDGAT2                                  |              |
| HT-29 cellular assay | 8           | -         | [2]   |              |
| T-863                | Human DGAT1 | 15        | No inhibition of<br>hDGAT2,<br>hMGAT2/3 at 10<br>μM       | [3]          |
| A-922500             | Human DGAT1 | 7-9       | >5800-fold vs.<br>hDGAT2;<br>>32,000-fold vs.<br>hACAT1/2 | [4][5][6][7] |
| Mouse DGAT1          | 22-24       | -         | [4][5][7]   |              |

## In Vivo Efficacy of DGAT1 Inhibitors in Rodent Models

The following tables summarize the in vivo effects of the DGAT1 inhibitors in various rodent models of metabolic disease. Due to the lack of head-to-head studies, the data is presented for each compound individually.

### GSK2973980A

| Animal Model                           | Dose          | Effect                              | Reference |
|--|---------------|-------------------------------------|-----------|
| Diet-induced obese mice                | Not specified | Reduced body weight and food intake |           |
| Mice (postprandial lipid excursion)    | Not specified | Reduced plasma triglycerides        |           |
| Rats (impaired triglyceride clearance) | Not specified | Reduced plasma triglycerides        |           |

PF-04620110

| Animal Model          | Dose       | Effect                                  | Reference                               |
|-----------------------|------------|---|---|
| Rat (lipid challenge) | ≥0.1 mg/kg | Reduction of plasma triglyceride levels | <a href="#">[8]</a> <a href="#">[9]</a> |

T-863

| Animal Model                 | Dose            | Effect  | Reference   |
|------------------------------|-----------------|---|---|
| Diet-induced obese mice      | 30 mg/kg (oral) | Weight loss, reduction in serum and liver triglycerides, improved insulin sensitivity | <a href="#">[3]</a> <a href="#">[10]</a> <a href="#">[11]</a> |
| Mice (acute lipid challenge) | Not specified   | Delayed fat absorption  | <a href="#">[10]</a>  |

A-922500

| Animal Model                                | Dose                      | Effect   | Reference |
|---|---------------------------|--|-----------|
| Zucker fatty rats                           | 3 mg/kg (oral, 14 days)   | Reduced serum triglycerides and free fatty acids                     | [6]       |
| Dyslipidemic hamsters                       | 3 mg/kg (oral, 14 days)   | Reduced serum triglycerides, free fatty acids, and total cholesterol | [6][12]   |
| Diet-induced obese mice                     | Chronic dosing            | Weight loss and reduced liver triglycerides                          | [6][7]    |
| Rodent models (postprandial hyperlipidemia) | 0.03, 0.3, 3 mg/kg (oral) | Dose-dependent attenuation of postprandial triglycerides             | [7]       |

## Experimental Protocols

### DGAT1 Enzymatic Activity Assay (Radiometric)

This protocol is a generalized procedure based on commonly used methods for determining DGAT1 enzymatic activity.

Objective: To measure the in vitro inhibitory activity of a compound against DGAT1 by quantifying the formation of radiolabeled triglycerides.

Materials:

- Human or mouse DGAT1 enzyme source (e.g., microsomes from cells overexpressing the enzyme)
- [14C]-labeled acyl-CoA (e.g., [14C]oleoyl-CoA)
- 1,2-Diacylglycerol (DAG)

- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
- Test compounds dissolved in DMSO
- Scintillation fluid
- Thin-layer chromatography (TLC) plates
- Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid)

Procedure:

- Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT1 enzyme source.
- Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and pre-incubate.
- Initiate the enzymatic reaction by adding the [14C]-labeled acyl-CoA.
- Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by adding a solution to quench the reaction (e.g., isopropanol:heptane:water).
- Extract the lipids into an organic phase.
- Spot the extracted lipids onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the triglycerides from other lipids.
- Visualize the lipid spots (e.g., using iodine vapor).
- Scrape the triglyceride spot from the TLC plate into a scintillation vial.
- Add scintillation fluid and quantify the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.

## Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing the target engagement of a DGAT1 inhibitor in a cellular context.

Objective: To determine if a compound binds to and stabilizes DGAT1 in intact cells, confirming target engagement.

Materials:

- Cultured cells expressing DGAT1 (e.g., HepG2)
- Cell culture medium
- Test compounds dissolved in DMSO
- Phosphate-buffered saline (PBS)
- Lysis buffer containing protease inhibitors
- Equipment for heating cell lysates (e.g., PCR thermocycler)
- Equipment for protein quantification (e.g., Western blot apparatus, antibodies against DGAT1 and a loading control)

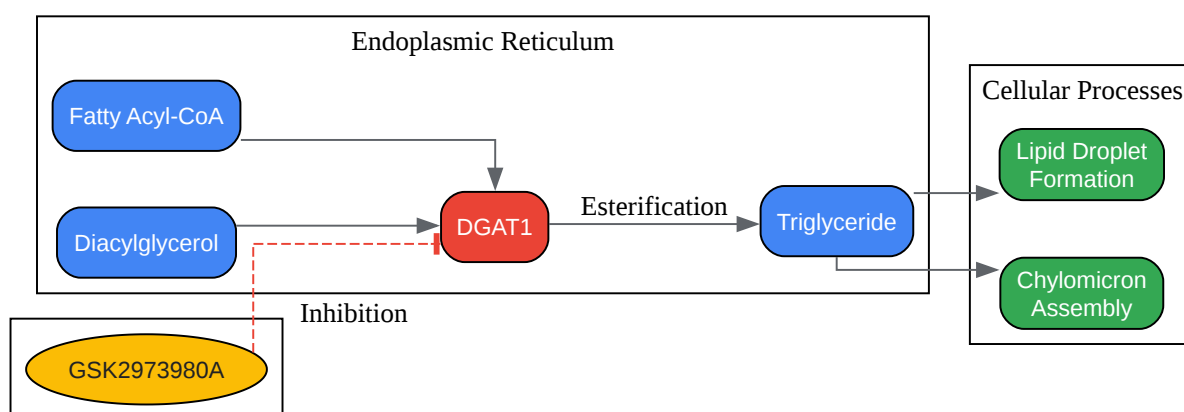
Procedure:

- Seed cells in culture plates and grow to the desired confluency.
- Treat the cells with the test compound at various concentrations (or DMSO for control) and incubate for a specified time to allow for cell penetration and target binding.
- Harvest the cells and wash with PBS.
- Resuspend the cell pellets in lysis buffer.
- Aliquot the cell lysate into separate tubes for each temperature point.

- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce thermal denaturation of proteins.
- Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
- Carefully collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble DGAT1 in the supernatant by Western blotting using a specific anti-DGAT1 antibody. A loading control protein should also be blotted to ensure equal protein loading.
- Quantify the band intensities and plot the amount of soluble DGAT1 as a function of temperature for both the compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

## Mandatory Visualization

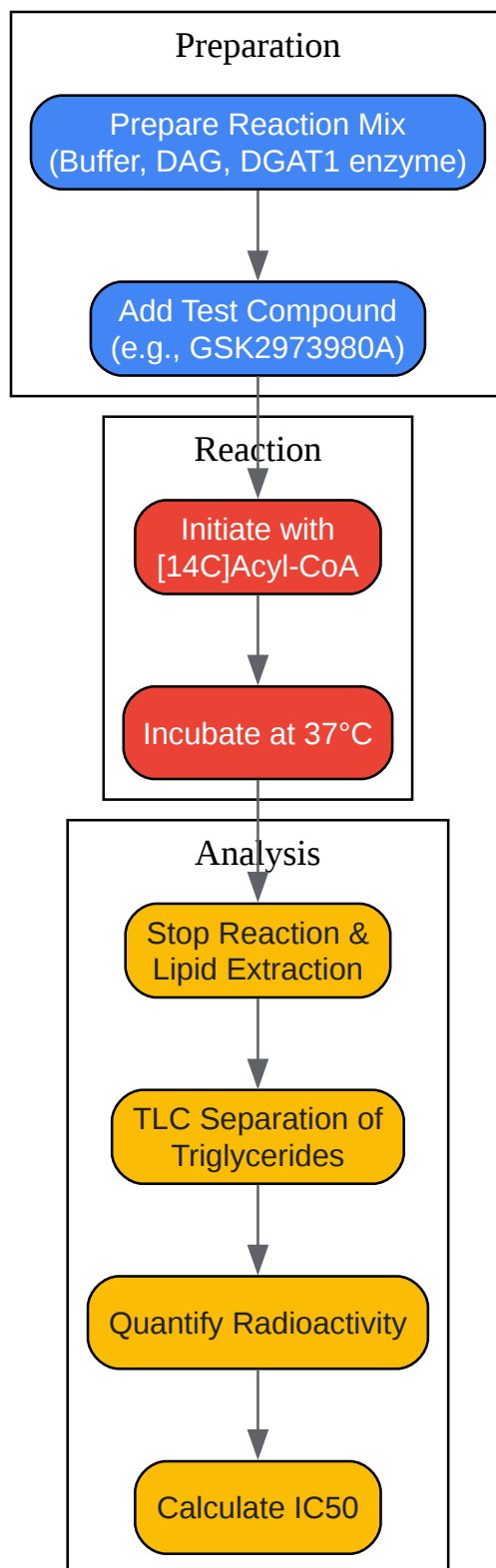
### DGAT1 Signaling Pathway



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Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

## Experimental Workflow for In Vitro DGAT1 Inhibition Assay

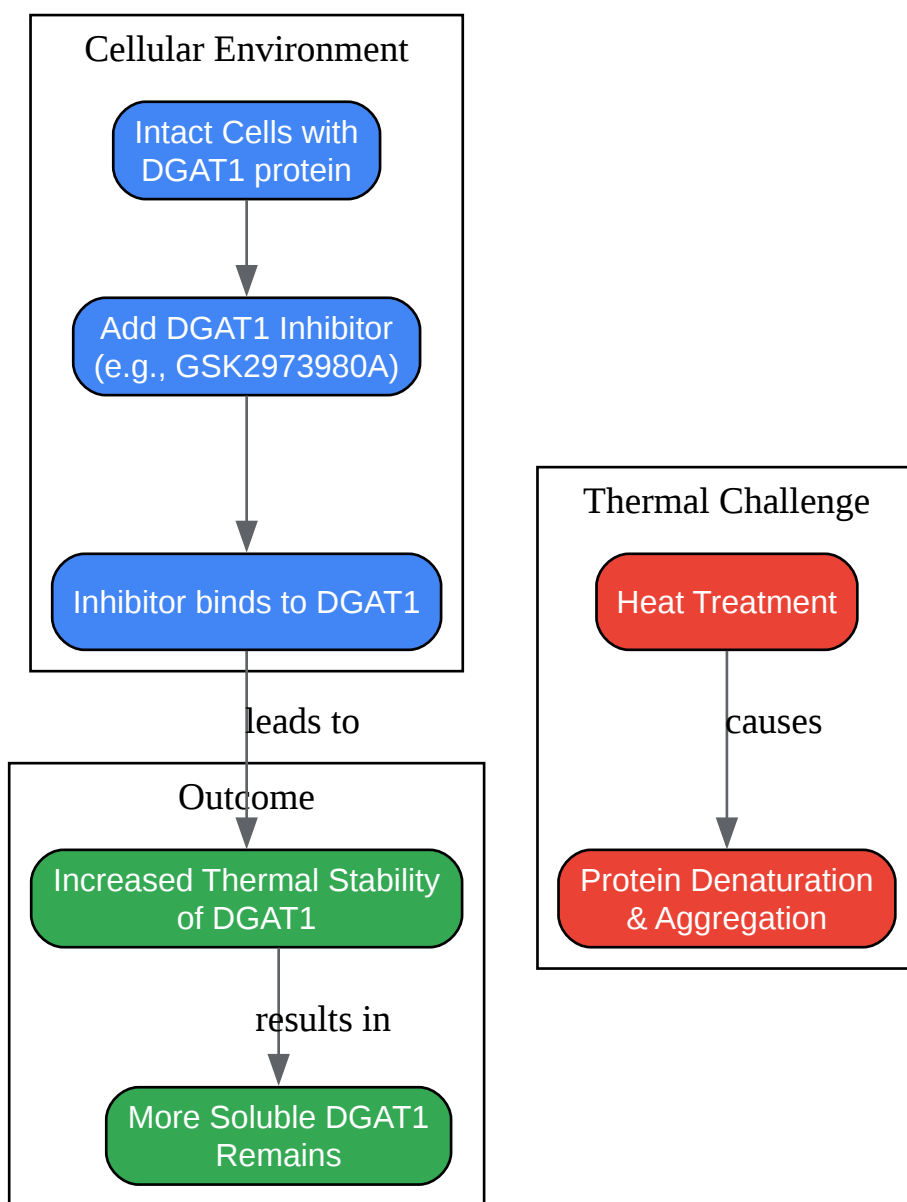




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Caption: Workflow for determining the IC<sub>50</sub> of a DGAT1 inhibitor.

## Logical Relationship of CETSA for Target Engagement



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Caption: Logic of the Cellular Thermal Shift Assay (CETSA).

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